1-(1h-Indol-5-yl)ethylamine adipate
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .Scientific Research Applications
Receptor Agonist Properties
1-(1h-Indol-5-yl)ethylamine adipate and its derivatives have been explored for their properties as receptor agonists. A study found that certain indolyethylamines displayed agonist activity at 5-HT1D receptors, with varying preferences for 5-HT1D alpha vs 5-HT1D beta receptors (Barf et al., 1996).
Inhibitors of Monoamine Oxidases
Derivatives of indolyl ethylamines, similar in structure to this compound, have been synthesized and shown to be effective inhibitors of monoamine oxidases (MAO), particularly MAO-A (García et al., 1992).
Potential Migraine Treatment
The compound 4991W93, derived from this compound, was identified as a partial agonist against 5HT(1B/1D) receptors and showed significant activity against 5HT(1F) receptors. It is also an exceptionally potent inhibitor of electrically induced plasma extravasation, indicating potential utility in migraine treatment (Jandu et al., 2001).
Synthesis of Novel Compounds
Various studies have focused on synthesizing novel compounds using indolyl ethylamines as intermediates, demonstrating the chemical versatility of such structures for the development of new pharmacologically active agents (Katritzky et al., 2003).
Efflux Pump Inhibitors
Certain 1-(1H-indol-3-yl)ethanamine derivatives have shown promise as inhibitors of the Staphylococcus aureus NorA efflux pump, which is significant for combating antibiotic resistance (Héquet et al., 2014).
Antidepressant Potential
Derivatives containing elements of this compound have been studied for their potential as antidepressants, specifically targeting the serotonin transporter and the 5-HT1A receptor (Evrard et al., 2005).
Antimicrobial Activity
Novel 2-(1H-indol-3-yl) ethanamine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating potential applications in treating infections (Kumbhare et al., 2013).
Complexes with Transition Metals
The compound 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol, derived from 1-(1H-indol-3-yl)ethanamine, has been used to produce metal ion complexes, demonstrating the utility of such compounds in coordination chemistry (Al-Daffaay, 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(1h-indol-5-yl)ethylamine adipate, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that leads to these effects.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and are involved in a wide range of biochemical pathways . Therefore, it is likely that this compound affects multiple pathways and has downstream effects that contribute to its biological activity.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has a range of molecular and cellular effects.
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities , suggesting that 1-(1h-Indol-5-yl)ethylamine adipate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . This suggests that this compound may interact with enzymes or cofactors involved in tryptophan metabolism.
Properties
IUPAC Name |
hexanedioic acid;1-(1H-indol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.C6H10O4/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;7-5(8)3-1-2-4-6(9)10/h2-7,12H,11H2,1H3;1-4H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWZBJRILRVPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC=C2)N.C(CCC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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